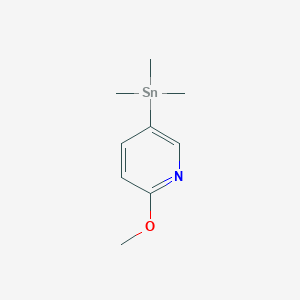![molecular formula C10H9ClN2 B8735532 8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B8735532.png)
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine, 8-chloro-2-cyclopropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of imidazo[1,2-a]pyridine, 8-chloro-2-cyclopropyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and cyclopropyl groups.
Imidazo[1,5-a]pyridine: A similar compound with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom and cyclopropyl group, which can enhance its chemical reactivity and biological activity. These modifications can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
8-chloro-2-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2 |
InChIキー |
HOKARCUJWOXELD-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN3C=CC=C(C3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8735451.png)



![7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8735481.png)



![2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine](/img/structure/B8735511.png)

![5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8735527.png)


![6-acetyl-7-fluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8735553.png)
